molecular formula C24H34ClN B5234874 N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine

Cat. No. B5234874
M. Wt: 372.0 g/mol
InChI Key: NIBCJWVKZSSXQR-UHFFFAOYSA-N
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Description

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine, commonly known as ACH-000029, is a novel compound that has been recently developed for scientific research purposes. It belongs to the class of adamantyl-based compounds and has shown promising results in various studies related to neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of ACH-000029 involves the inhibition of DAT, SERT, and NET. By inhibiting these transporters, ACH-000029 increases the levels of dopamine, serotonin, and norepinephrine in the brain, which can have various effects on behavior and cognition. It has been suggested that ACH-000029 may have potential as a treatment for various neuropsychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders.
Biochemical and Physiological Effects
ACH-000029 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase dopamine, serotonin, and norepinephrine levels in the brain, which can lead to increased locomotor activity, improved attention, and enhanced cognition. ACH-000029 has also been found to increase extracellular levels of glutamate in the prefrontal cortex, which is a key brain region involved in executive function and decision-making.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACH-000029 for lab experiments is its selectivity for DAT, SERT, and NET. This selectivity allows researchers to investigate the specific effects of inhibiting these transporters without affecting other neurotransmitter systems. ACH-000029 also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are also some limitations to using ACH-000029 in lab experiments. One of the main limitations is its relatively short half-life, which can make it difficult to maintain stable drug levels in vivo. ACH-000029 also has a relatively low affinity for DAT compared to other DAT inhibitors, which may limit its usefulness in certain studies.

Future Directions

There are several future directions for research on ACH-000029. One area of interest is its potential as a treatment for neuropsychiatric disorders, particularly depression and ADHD. Further studies are needed to investigate the efficacy and safety of ACH-000029 in these conditions.
Another area of interest is the effects of ACH-000029 on glutamate signaling in the brain. Glutamate is a key neurotransmitter involved in various brain functions, and ACH-000029 has been found to increase extracellular levels of glutamate in the prefrontal cortex. Further studies are needed to investigate the mechanisms underlying this effect and its potential implications for brain function.
Finally, there is also interest in developing new derivatives of ACH-000029 with improved pharmacokinetic properties and selectivity for DAT, SERT, and NET. These derivatives could potentially have greater efficacy and fewer side effects than the original compound, making them more suitable for clinical use.
Conclusion
In conclusion, ACH-000029 is a novel compound that has shown promising results in various scientific research applications. Its selectivity for DAT, SERT, and NET make it a useful tool for investigating the effects of inhibiting these transporters on behavior and cognition. Further studies are needed to investigate its potential as a treatment for neuropsychiatric disorders and to develop new derivatives with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of ACH-000029 involves a multi-step process that starts with the reaction of 4-chlorobenzyl cyanide with 1-adamantylmagnesium bromide. This reaction leads to the formation of 1-[3-(4-chlorophenyl)-1-adamantyl]propan-1-ol, which is then converted into the corresponding mesylate. The mesylate is subsequently reacted with 3-methylcyclopentylamine to yield ACH-000029.

Scientific Research Applications

ACH-000029 has been primarily developed for scientific research purposes and has shown potential in various fields, including neuroscience and pharmacology. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for regulating the levels of dopamine in the brain. ACH-000029 has also been found to have affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-3-methylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34ClN/c1-16-3-8-22(9-16)26-17(2)23-11-18-10-19(12-23)14-24(13-18,15-23)20-4-6-21(25)7-5-20/h4-7,16-19,22,26H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBCJWVKZSSXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NC(C)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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